ethyl 4-bromo-5-chlorothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-5-chlorothiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with an ethyl ester group at the 3-position. It is used in various scientific research areas, including drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-chlorothiophene-3-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The reaction conditions often require a basic environment and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity compounds. The exact methods can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For ester hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring structure.
Scientific Research Applications
Ethyl 4-bromo-5-chlorothiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in material science for the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-chlorothiophene-3-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-bromo-5-chlorothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 4-bromo-5-fluorothiophene-3-carboxylate
- Ethyl 4-chloro-5-bromothiophene-3-carboxylate
- Ethyl 4-iodo-5-chlorothiophene-3-carboxylate
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.
Properties
CAS No. |
2297850-30-5 |
---|---|
Molecular Formula |
C7H6BrClO2S |
Molecular Weight |
269.54 g/mol |
IUPAC Name |
ethyl 4-bromo-5-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3 |
InChI Key |
JXVQTUHHMIGDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1Br)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.